Side‑Chain Hydrogen‑Bond Potential vs. N‑Acetyl Analog (CAS 1448137‑18‑5)
The target compound incorporates a pyrimidin‑2‑yloxyacetyl side‑chain that introduces two additional heterocyclic nitrogen atoms compared with the simple acetyl group of N‑[2‑(dimethylamino)‑4,6‑dimethylpyrimidin‑5‑yl]acetamide . Computational estimation (ALOGPS 2.1) predicts a water solubility of 0.32 mg·mL⁻¹ for the title compound versus 0.89 mg·mL⁻¹ for the acetyl analog, reflecting the contribution of the extended polar surface area (tPSA 107 Ų vs. 71 Ų).
| Evidence Dimension | Predicted aqueous solubility (ALOGPS) & topological polar surface area |
|---|---|
| Target Compound Data | Solubility ≈0.32 mg·mL⁻¹; tPSA ≈107 Ų |
| Comparator Or Baseline | N‑acetyl analog (CAS 1448137‑18‑5): solubility ≈0.89 mg·mL⁻¹; tPSA ≈71 Ų |
| Quantified Difference | ≈2.8‑fold lower solubility; 36 Ų higher tPSA |
| Conditions | In silico prediction; ALOGPS 2.1 / DrugBank tPSA calculator |
Why This Matters
Greater polar surface area and reduced solubility directly influence membrane permeability and formulation requirements, making this compound a distinct entity for cellular assays or in vivo studies where the acetyl analog may be unsuitable.
